6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine

Catalog No.
S12520787
CAS No.
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine

Product Name

6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine

IUPAC Name

6-ethynyl-2,3-dihydro-1,4-benzodioxine

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-4,7H,5-6H2

InChI Key

HITCZQWRMRQZGQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)OCCO2

6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine is an organic compound characterized by its unique structural features, including a dioxine ring and an ethynyl substituent. The compound belongs to the class of benzodioxines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the ethynyl group enhances its reactivity and potential interactions with biological targets.

The chemical behavior of 6-ethynyl-2,3-dihydro-benzo[1,4]dioxine can be explored through various reactions:

  • Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cycloaddition Reactions: The compound may undergo cycloaddition reactions due to the presence of the dioxine moiety, which can react with dienophiles.
  • Oxidation Reactions: The dioxine structure can be oxidized to yield different derivatives, potentially affecting its biological activity.

Compounds containing the benzodioxine moiety, including 6-ethynyl-2,3-dihydro-benzo[1,4]dioxine, have demonstrated a range of biological activities:

  • Antioxidant Properties: They may exhibit antioxidant effects, helping to neutralize free radicals.
  • Enzyme Inhibition: Studies have shown that derivatives of benzodioxines can inhibit enzymes such as α-glucosidase and acetylcholinesterase, indicating potential applications in treating conditions like diabetes and Alzheimer's disease .
  • Antimicrobial Activity: Some derivatives have also been reported to possess antimicrobial properties.

The synthesis of 6-ethynyl-2,3-dihydro-benzo[1,4]dioxine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2,3-dihydrobenzo[1,4]dioxin as a precursor.
  • Ethynylation Reaction: The introduction of the ethynyl group can be achieved through reactions with ethynyl halides in the presence of bases such as sodium hydride or potassium carbonate.
  • Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized by spectroscopic methods (e.g., NMR, IR) to confirm its structure.

6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Research Tools: The compound may be utilized in biochemical research to study enzyme interactions and mechanisms.

Interaction studies involving 6-ethynyl-2,3-dihydro-benzo[1,4]dioxine focus on its binding affinity to various biological targets:

  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts with enzymes like α-glucosidase and acetylcholinesterase .
  • In Vitro Assays: Experimental assays are performed to evaluate the inhibitory effects on specific enzymes and assess cytotoxicity against different cell lines.

Several compounds share structural similarities with 6-ethynyl-2,3-dihydro-benzo[1,4]dioxine. Here are a few notable examples:

Compound NameStructureUnique Features
2,3-Dihydrobenzo[1,4]dioxinStructureLacks ethynyl group; basic dioxin structure
6-Methyl-2,3-dihydrobenzo[1,4]dioxinStructureContains a methyl group instead of ethynyl; altered reactivity
5-Ethynylbenzodioxole-Contains ethynyl but lacks the dihydro structure; different electronic properties

Uniqueness

The uniqueness of 6-ethynyl-2,3-dihydro-benzo[1,4]dioxine lies in its combination of the ethynyl group with a dihydro-benzodioxine framework. This combination enhances its reactivity and potential for diverse biological interactions compared to other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

160.052429494 g/mol

Monoisotopic Mass

160.052429494 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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